molecular formula C22H29KO4 B1668265 Potassium canrenoate CAS No. 2181-04-6

Potassium canrenoate

Cat. No.: B1668265
CAS No.: 2181-04-6
M. Wt: 396.6 g/mol
InChI Key: JTZQCHFUGHIPDF-KDWQWJJSSA-M
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Description

Potassium canrenoate, also known as canrenoate potassium, is a potassium salt of canrenoic acid. It belongs to the spirolactone group and functions as an aldosterone antagonist. This compound is notable for its use in clinical settings, particularly for its ability to be administered parenterally (intravenously) rather than orally .

Mechanism of Action

Target of Action

Potassium canrenoate, also known as aldadiene kalium, is primarily an aldosterone antagonist . It targets the mineralocorticoid receptor (MR) , which plays a crucial role in the regulation of blood pressure and electrolyte balance.

Mode of Action

This compound acts as a prodrug . It is metabolized in the body to its active form, canrenone . Canrenone binds to the mineralocorticoid receptor, inhibiting the action of aldosterone, a hormone that increases the reabsorption of sodium and water and the excretion of potassium in the kidneys .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the aldosterone-sensitive sodium channel pathway in the kidneys . By antagonizing the action of aldosterone, this compound promotes the excretion of sodium and water and the retention of potassium . This leads to a decrease in blood volume and blood pressure.

Pharmacokinetics

This compound is metabolized in the liver to its active form, canrenone . The elimination half-life of canrenone is about 16.5 hours . The absolute bioavailability of canrenone is 25% . Canrenone is excreted via the kidneys and feces .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in intracellular sodium levels, inhibition of sodium reabsorption, and increased potassium retention . At the cellular level, this compound mediates an anti-inflammatory response through the genomic effect by binding to the nuclear mineralocorticoid receptor and regulating gene transcription .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s renal and liver function, and the patient’s electrolyte balance can all affect the drug’s action and efficacy

Biochemical Analysis

Biochemical Properties

Potassium canrenoate interacts with various enzymes and proteins in the body. As an aldosterone antagonist, it binds to mineralocorticoid receptors, preventing the binding of aldosterone . This interaction inhibits the effects of aldosterone, a hormone that increases the reabsorption of sodium and water and the excretion of potassium in the kidneys .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering ion transport, particularly in cells of the renal tubules . By blocking the action of aldosterone, this compound reduces the reabsorption of sodium and water and increases the excretion of potassium . This can have a profound effect on cellular metabolism and fluid balance.

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to canrenone, its active metabolite . Canrenone binds to mineralocorticoid receptors, preventing the binding of aldosterone . This inhibits the effects of aldosterone, leading to changes in gene expression and enzyme activity related to ion transport .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, its antimineralocorticoid effects may become more pronounced with prolonged exposure

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, higher doses may result in more pronounced diuretic effects. High doses may also lead to adverse effects such as hyperkalemia

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver to its active form, canrenone This process involves various enzymes and cofactors

Transport and Distribution

This compound is distributed throughout the body after administration . It is transported to the liver where it is metabolized to canrenone

Subcellular Localization

Given its mechanism of action, it is likely that canrenone, the active metabolite of this compound, interacts with mineralocorticoid receptors in the cytoplasm of cells . These receptors typically translocate to the nucleus upon ligand binding, suggesting that canrenone may also be found in the nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium canrenoate is synthesized through the reaction of canrenoic acid with potassium hydroxide. The reaction typically involves dissolving canrenoic acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows Good Manufacturing Practices (GMP). The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in large batches to meet clinical demand .

Chemical Reactions Analysis

Types of Reactions: Potassium canrenoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major product formed from the oxidation of this compound is canrenone, which retains the aldosterone antagonist activity .

Scientific Research Applications

Potassium canrenoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique in its ability to be administered intravenously, making it suitable for patients who cannot take oral medications. This feature sets it apart from other aldosterone antagonists like spironolactone and eplerenone .

Properties

CAS No.

2181-04-6

Molecular Formula

C22H29KO4

Molecular Weight

396.6 g/mol

IUPAC Name

potassium;3-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate

InChI

InChI=1S/C22H30O4.K/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25;/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25);/q;+1/p-1/t16?,17?,18?,20-,21-,22+;/m0./s1

InChI Key

JTZQCHFUGHIPDF-KDWQWJJSSA-M

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=CC3C2CC[C@]4(C3CC[C@]4(CCC(=O)[O-])O)C.[K+]

SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)O)O)C.[K]

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)[O-])O)C.[K+]

Appearance

Solid powder

2181-04-6

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

4138-96-9 (acid)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

17 Hydroxy 3 Oxo 17alpha Pregna 4,6 Diene 21 Carboxylic Acid
17-Hydroxy-3-Oxo-17alpha-Pregna-4,6-Diene-21-Carboxylic Acid
Acid, 17-Hydroxy-3-Oxo-17alpha-Pregna-4,6-Diene-21-Carboxylic
Acid, Canrenoic
Canrenoate Potassium
Canrenoate, Potassium
Canrenoic Acid
Kalium Can. Ratiopharm
Kalium-Can.-ratiopharm
Potassium Canrenoate
SC 14266
SC-14266
SC14266
Soldactone
Soludactone
Spiroctan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium canrenoate
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Potassium canrenoate

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